ethyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
ethyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfonamide group, and an ethyl ester group.
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonamide with 2-aminobenzothiazole in the presence of a coupling agent. The resulting intermediate is then reacted with ethyl chloroacetate under basic conditions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
ethyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, amines, and alcohols.
Scientific Research Applications
ethyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate and for its antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzothiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
ethyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with similar compounds such as:
Ethyl 2-[2-[2-[(4-chlorophenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: This compound has a similar structure but with a chlorine atom instead of a methyl group, which can affect its reactivity and biological activity.
Ethyl 2-[2-[2-[(4-nitrophenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: The presence of a nitro group can significantly alter the compound’s electronic properties and its interactions with biological targets.
Ethyl 2-[2-[2-[(4-methoxyphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: The methoxy group can enhance the compound’s solubility and influence its pharmacokinetic properties
Properties
IUPAC Name |
ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O7S3/c1-3-36-23(30)15-29-21-13-12-18(38(26,32)33)14-22(21)37-25(29)27-24(31)19-6-4-5-7-20(19)28-39(34,35)17-10-8-16(2)9-11-17/h4-14,28H,3,15H2,1-2H3,(H2,26,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWYVOSBTNCODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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